2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
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Overview
Description
2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group and a quinoline moiety, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 3,4-dichlorophenol, which is then reacted with chloroacetic acid to form 3,4-dichlorophenoxyacetic acid.
Quinoline Derivative Preparation: Separately, 2-methylquinoline is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Coupling Reaction: The final step involves the coupling of the 3,4-dichlorophenoxyacetic acid with the 2-methylquinoline derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or ion channels.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A related compound used as a herbicide.
2-methyl-4-chlorophenoxyacetic acid: Another herbicide with similar structural features.
3,5-dibromo-4-hydroxybenzonitrile: A compound with similar phenoxy group but different substituents.
Uniqueness
2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is unique due to its combination of a dichlorophenoxy group and a quinoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other related compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-12-8-13(15-4-2-3-5-18(15)23-12)10-22-19(24)11-25-14-6-7-16(20)17(21)9-14/h2-9H,10-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFFZNYGLOQXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)COC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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